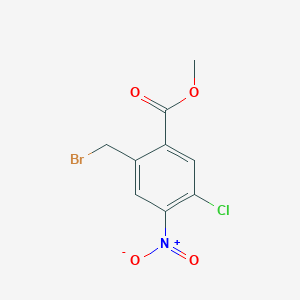

Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate

Übersicht

Beschreibung

Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromomethyl group, a chloro substituent, and a nitro group on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate typically involves the bromination of methyl 5-chloro-4-nitrobenzoate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control of reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Major Products Formed

Substituted Benzoates: Products formed by nucleophilic substitution of the bromomethyl group.

Amino Derivatives: Products formed by the reduction of the nitro group.

Carboxylic Acids: Products formed by the oxidation of the methyl group.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting bacterial and fungal infections.

Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.

Biological Studies: The compound is employed in studies investigating the effects of halogenated and nitroaromatic compounds on biological systems.

Wirkmechanismus

The mechanism of action of Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring and the overall stability of the compound. The chloro substituent also affects the compound’s reactivity by providing additional electron-withdrawing effects.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate can be compared with similar compounds such as:

Methyl 2-(bromomethyl)-4-nitrobenzoate: Lacks the chloro substituent, resulting in different reactivity and stability.

Methyl 2-(chloromethyl)-5-chloro-4-nitrobenzoate: Contains a chloromethyl group instead of a bromomethyl group, leading to variations in nucleophilic substitution reactions.

Methyl 2-(bromomethyl)-5-nitrobenzoate: Lacks the chloro substituent, affecting its overall reactivity and applications.

Biologische Aktivität

Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate is an organic compound with significant biological activity, primarily due to its functional groups, which facilitate various chemical reactions. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C9H8BrClN2O4

- Molecular Weight : 279.53 g/mol

- Functional Groups :

- Bromomethyl group (-CH2Br)

- Nitro group (-NO2)

- Chloro group (-Cl)

These groups contribute to the compound's reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution Reactions : The bromomethyl group can participate in nucleophilic substitution, allowing the compound to interact with various biological nucleophiles such as amino acids and enzymes .

- Reduction of Nitro Group : The nitro group can be reduced to an amine under specific conditions, which may enhance the compound's biological activity and lead to the formation of more reactive intermediates .

- Interaction with Biological Targets : The compound has shown potential as an enzyme inhibitor and a precursor for bioactive compounds, indicating its role in drug development .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. In one study, several nitrobenzoate derivatives were tested against various bacterial strains, showing promising inhibitory effects .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, studies have indicated that it can inhibit cell proliferation in pancreatic cancer cells by disrupting critical signaling pathways involved in cell growth and survival .

Study on Anticancer Properties

A recent study investigated the effects of this compound on pancreatic cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving the downregulation of c-Myc and upregulation of p21, leading to cell cycle arrest .

Enzyme Inhibition

Another case study focused on the compound's role as an enzyme inhibitor. It was found that this compound effectively inhibited specific kinases involved in cancer progression, suggesting its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 3-(bromomethyl)-4-nitrobenzoate | Structure | Moderate antimicrobial activity |

| Methyl 4-bromomethyl-3-nitrobenzoate | Structure | Lower cytotoxicity compared to target compound |

| Methyl 2-(chloromethyl)-3-nitrobenzoate | Structure | Notable enzyme inhibition |

Applications in Drug Development

Given its biological activities, this compound is being explored for various pharmaceutical applications:

- Anticancer Drugs : Its ability to induce apoptosis and inhibit key enzymes makes it a candidate for further development as an anticancer agent.

- Antimicrobial Agents : The compound's antimicrobial properties suggest potential applications in treating infections caused by resistant bacteria.

Eigenschaften

IUPAC Name |

methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClNO4/c1-16-9(13)6-3-7(11)8(12(14)15)2-5(6)4-10/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZYBIJGZZQMPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1CBr)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.